molecular formula C14H13ClN4OS B2776871 (E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1173589-86-0

(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide

カタログ番号: B2776871
CAS番号: 1173589-86-0
分子量: 320.8
InChIキー: XYLMQEAWDCDWKM-SAPNQHFASA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C14H13ClN4OS and its molecular weight is 320.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound (E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide is a derivative of pyrazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

  • Molecular Formula: C18H17ClN2O3S
  • Molecular Weight: 376.86 g/mol
  • IUPAC Name: this compound

Biological Activity Overview

Pyrazole derivatives have been extensively studied for their pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities. The specific compound exhibits several promising biological activities:

  • Antimicrobial Activity
    • Recent studies have shown that pyrazole derivatives possess significant antimicrobial properties against various bacterial strains. The compound's structural features may enhance its interaction with microbial targets, leading to effective inhibition of growth.
  • Anticancer Potential
    • Pyrazoles are known to exhibit cytotoxic effects against different cancer cell lines. Research indicates that this compound may induce apoptosis in cancer cells through the activation of specific signaling pathways.
  • Anti-inflammatory Effects
    • The compound has been evaluated for its anti-inflammatory properties, which are crucial in treating conditions such as arthritis and other inflammatory diseases. Its mechanism may involve the inhibition of pro-inflammatory cytokines.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity: Pyrazole derivatives often act as enzyme inhibitors, affecting pathways involved in inflammation and cancer progression.
  • Interaction with Receptors: Some studies suggest that the compound may interact with various receptors in the body, modulating signaling pathways that lead to therapeutic effects.

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrazole derivatives, providing insights into their potential applications:

StudyFindings
Reported a broad spectrum of biological activities for pyrazole compounds, including antibacterial and anticancer effects.
Discussed the synthesis and initial microbiological screening of pyrazole derivatives, highlighting their potential as antimicrobial agents.
Evaluated the anticancer properties of various pyrazole derivatives, noting their ability to induce apoptosis in cancer cell lines.

科学的研究の応用

Anticancer Activity

Research has demonstrated that derivatives of benzothiazole, including the compound , exhibit potent anticancer properties. These compounds have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis and cell cycle arrest. For instance, studies have indicated that benzothiazole derivatives can interfere with the signaling pathways involved in tumor growth, making them promising candidates for cancer therapy .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. Studies suggest that it possesses significant activity against a range of bacterial and fungal strains. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential enzymes required for microbial survival .

Antiviral Effects

Benzothiazole derivatives have shown potential as antiviral agents, particularly against viruses such as HIV and influenza. The compound's ability to inhibit viral replication makes it a candidate for further development in antiviral therapies .

Mechanistic Insights

The biological activities of (E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide can be attributed to its structural features, which allow for interaction with various biological targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation or microbial metabolism.
  • Receptor Modulation : It may act on various receptors involved in cell signaling pathways, influencing processes like apoptosis and inflammation.

Synthesis and Biological Evaluation

A notable study synthesized several derivatives of benzothiazole and evaluated their biological activities. The synthesized compounds were tested against different cancer cell lines, demonstrating significant cytotoxicity compared to standard chemotherapeutic agents .

Structure-Activity Relationship (SAR) Studies

SAR studies have provided insights into how modifications on the benzothiazole ring influence biological activity. For example, the introduction of different substituents on the aromatic ring has been correlated with enhanced potency against specific cancer types .

Q & A

Q. Basic: What are the standard synthetic routes for (E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide?

Answer:
The compound is typically synthesized via multi-step condensation reactions. A common approach involves:

  • Step 1: Preparation of the benzo[d]thiazole precursor by reacting 6-chloro-3-ethylbenzo[d]thiazol-2(3H)-one with a chlorinating agent (e.g., POCl₃) to form the reactive imidate intermediate.
  • Step 2: Condensation with 1-methyl-1H-pyrazole-5-carboxamide under basic conditions (e.g., triethylamine in anhydrous DMF) to form the (E)-configured Schiff base.
    Key parameters include temperature control (60–80°C), solvent choice (DMF or toluene), and exclusion of moisture to prevent hydrolysis . Yield optimization often requires catalytic additives like DMAP (4-dimethylaminopyridine) .

Q. Advanced: How can reaction mechanisms be validated for the synthesis of this compound?

Answer:
Mechanistic validation involves:

  • Kinetic Studies: Monitoring reaction progress via HPLC or TLC to identify intermediates.
  • Isotopic Labeling: Using deuterated solvents (e.g., DMF-d₇) to track proton transfer steps via ¹H NMR.
  • Computational Modeling: DFT calculations (e.g., Gaussian 09) to map energy profiles of proposed pathways, such as the transition state of the imine formation .
    Contradictions in proposed mechanisms (e.g., radical vs. ionic pathways) can be resolved via ESR spectroscopy to detect radical intermediates .

Q. Basic: What techniques are used to confirm the molecular structure and stereochemistry?

Answer:

  • X-ray Crystallography: Single-crystal analysis using SHELXL (via the SHELX suite) resolves the (E)-configuration and bond angles. Data collection requires high-resolution (<1.0 Å) synchrotron radiation for accurate refinement .
  • NMR Spectroscopy: ¹H/¹³C NMR (400–600 MHz) in DMSO-d₆ confirms proton environments (e.g., pyrazole NH at δ 10.2–11.5 ppm) and absence of rotamers .

Q. Advanced: How can structural refinements address challenges in crystallographic data (e.g., twinning or disorder)?

Answer:
For twinned crystals:

  • SHELXL TWIN Commands: Apply BASF and TWIN matrices to refine overlapping domains.
  • High-Pressure Data Collection: Mitigate disorder by crystallizing under high-pressure conditions (e.g., 0.5 GPa).
    For electron density ambiguities (e.g., ethyl group disorder):
  • DFT-Optimized Constraints: Use computational geometry (Molegro or Mercury) to fix torsional angles during refinement .

Q. Basic: What in vitro assays are suitable for initial biological activity screening?

Answer:

  • Antimicrobial: Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Anticancer: MTT assay on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ determination after 48-hour exposure .
  • Solubility: Use shake-flask method in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) with HPLC quantification .

Q. Advanced: How can target engagement be validated if conflicting bioactivity data arise?

Answer:

  • Orthogonal Assays: Combine SPR (surface plasmon resonance) for binding kinetics and cellular thermal shift assays (CETSA) to confirm target stabilization.
  • CRISPR Knockout Models: Validate specificity by comparing activity in wild-type vs. target gene-knockout cell lines.
  • Metabolomic Profiling: LC-MS/MS to identify downstream metabolites linked to the compound’s mechanism .

Q. Basic: How is stability assessed under varying storage conditions?

Answer:

  • Forced Degradation Studies: Expose the compound to:
    • Thermal Stress: 40–60°C for 4 weeks.
    • Hydrolytic Conditions: pH 1–13 buffers at 37°C.
    • Photolysis: ICH Q1B guidelines (UV/visible light).
      Stability is monitored via HPLC purity checks and LC-MS for degradation products (e.g., hydrolysis of the amide bond) .

Q. Advanced: What computational tools predict degradation pathways?

Answer:

  • DFT-Based Simulations: Gaussian 09 to calculate bond dissociation energies (BDEs) and identify labile sites (e.g., thiazole C-S bonds).
  • Machine Learning Models: Train on datasets like DrugBank to predict hydrolytic susceptibility using molecular descriptors (e.g., logP, polar surface area) .

Q. Basic: How are solubility and partition coefficients measured experimentally?

Answer:

  • LogP Determination: Shake-flask method with octanol/water partitioning followed by UV-Vis quantification.
  • Solubility: Equilibrium solubility measured via nephelometry in biorelevant media (FaSSIF/FeSSIF) .

Q. Advanced: How can structural analogs resolve discrepancies in SAR (Structure-Activity Relationship) studies?

Answer:

  • Fragment-Based Design: Synthesize analogs with systematic substitutions (e.g., replacing chloro with methoxy on the benzothiazole ring).
  • Free-Wilson Analysis: Quantify contributions of substituents to bioactivity using multi-parametric regression.
  • Co-crystallization: Resolve binding ambiguities by solving structures of analogs bound to target proteins (e.g., kinases) .

特性

IUPAC Name

N-(6-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN4OS/c1-3-19-10-5-4-9(15)8-12(10)21-14(19)17-13(20)11-6-7-16-18(11)2/h4-8H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYLMQEAWDCDWKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=CC=NN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。